

Spiro-OMeTAD chemical structure and synthesis pathway

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to the Chemical Structure and Synthesis of Spiro-OMeTAD

Introduction

Spiro-OMeTAD, with the full name 2,2',7,7'-Tetrakis[N,N-di(4-methoxyphenyl)amino]-9,9'-spirobifluorene, is a preeminent hole-transporting material (HTM) extensively utilized in the field of organic electronics.[1] Its primary application is in the hole transport layer (HTL) of perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs), where it plays a critical role in achieving high power conversion efficiencies.[1][2] The molecule's unique spirobifluorene core provides excellent thermal stability and morphological integrity, while the methoxy-substituted triphenylamine side groups facilitate efficient hole transport.[1][3] This guide provides a detailed overview of its chemical structure, key properties, a sustainable synthesis pathway, and the associated experimental protocols.

Chemical Structure and Properties

The core of Spiro-OMeTAD is a 9,9'-spirobifluorene moiety. This structure consists of two fluorene units linked by a single tetrahedral carbon atom (the spiro center). This rigid, three-dimensional structure prevents crystallization and promotes the formation of stable amorphous films, which is crucial for device performance and longevity.[4] Attached to the 2, 2', 7, and 7' positions of the spirobifluorene core are N,N-di(4-methoxyphenyl)amino groups. These electron-rich amine groups are responsible for the material's hole-transporting capabilities.

Key Chemical Data



The fundamental properties of Spiro-OMeTAD are summarized in the table below.

Property	Value	Reference(s)
CAS Number	207739-72-8	[1][3][5][6]
Molecular Formula	C81H68N4O8	[1][3][5]
Molecular Weight	1225.43 g/mol	[3]
Appearance	White to pale yellow powder/crystals	[1][5][6]
Melting Point	243–248 °C	[6]
HOMO Level	-5.0 eV	[1]
LUMO Level	-2.1 eV	[1]

Synthesis Pathway

The synthesis of Spiro-OMeTAD has traditionally been a multi-step process with high costs and significant environmental impact, reflected in a high E-Factor (waste/product ratio).[7] Recent advancements have focused on developing more sustainable and scalable synthetic routes.[7] A greener pathway involves an initial synthesis of the 9,9'-spirobifluorene core, followed by bromination and a final Buchwald-Hartwig amination. This approach aims to reduce the use of hazardous solvents and reagents.[7][8]



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Caption: Synthesis pathway of Spiro-OMeTAD.



Experimental Protocols

The following protocols are based on a sustainable synthesis approach developed to minimize environmental impact.[7][8]

Synthesis of 2,2',7,7'-Tetrabromo-9,9'-spirobifluorene

This procedure details the bromination of the spirobifluorene core.

- Materials and Equipment:
 - 9,9'-spirobifluorene (5.849 mmol)
 - Aqueous 4% Dowfax 3B2 solution
 - Concentrated H₂O₂ (30% in H₂O)
 - Bromine (35.09 mmol)
 - Aqueous 10% NaHSO₃
 - Two-necked 100 mL round-bottomed flask with a dropping funnel
 - Ice bath
- Procedure:
 - Suspend 9,9'-spirobifluorene (1.850 g, 5.849 mmol) in 9.00 g of aqueous 4% Dowfax 3B2 in the round-bottomed flask.[8]
 - Add concentrated H₂O₂ (4.0 mL) and cool the reaction flask to 0 °C using an ice bath.[8]
 - Add bromine (5.607 g) dropwise over 20 minutes.[8]
 - After the addition is complete, stir the reaction mixture at 0 °C for an additional 40 minutes.
 - Remove the ice bath and allow the reaction to stir at room temperature overnight (approximately 16 hours).[8]



- Quench the reaction by adding 30 g of aqueous 10% NaHSO₃, which will cause the red color of excess bromine to disappear.[8]
- The resulting mixture can then be filtered and purified. A reported method involves Soxhlet extraction with ethanol to yield the pure product.[8]
- Yield: 82.0% (white powder).[8]

Synthesis of Spiro-OMeTAD (Buchwald-Hartwig Amination)

This final step couples the brominated core with the amine side groups.

- Materials and Equipment:
 - 2,2',7,7'-Tetrabromo-9,9'-spirobifluorene (0.500 mmol)
 - 4,4'-dimethoxydiphenylamine (2.50 mmol)
 - Palladium(II) acetate (Pd(OAc)₂, 0.040 mmol)
 - XPhos (0.080 mmol)
 - Potassium phosphate (K₃PO₄, 3.00 mmol)
 - PEG 2000 dimethyl ether
 - Toluene
 - 10 mL Schlenk tube
 - Schlenk line (for nitrogen atmosphere)
- Procedure:
 - In a 10 mL Schlenk tube, combine 2,2',7,7'-Tetrabromo-9,9'-spirobifluorene (316 mg, 0.500 mmol), 4,4'-dimethoxydiphenylamine (573 mg, 2.50 mmol), Pd(OAc)₂ (9.0 mg, 0.040



mmol), XPhos (38.1 mg, 0.080 mmol), K₃PO₄ (637 mg, 3.00 mmol), and PEG 2000 dimethyl ether (38 mg).[7]

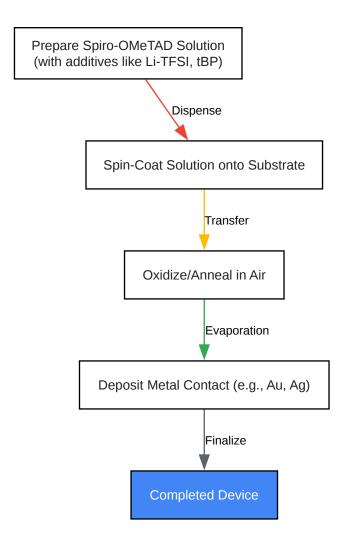
- Establish a nitrogen atmosphere in the tube using a Schlenk line.[7]
- Add toluene (0.5 mL) to the mixture.[7]
- Heat the reaction to 110 °C and maintain for 24 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of heptane/ethyl acetate (7:3). The product has an Rf value of 0.19.[7]
- Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite using toluene as the eluent.[7]
- Evaporate the solvent under reduced pressure. The crude product can be further purified, for example, by sublimation.[7]

Workflow for Spiro-OMeTAD Based Device Fabrication

The synthesized and purified Spiro-OMeTAD is typically incorporated into a device via solution processing. The general workflow for preparing the HTL in a perovskite solar cell is outlined below.



Perovskite-Coated Substrate



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Caption: General workflow for HTL fabrication.

Example HTL Solution Preparation

A common recipe for a Spiro-OMeTAD based hole transport layer involves dissolving the material in a solvent like chlorobenzene along with additives that enhance its conductivity through p-doping.[9][10]

• Dissolve 75-80 mg of Spiro-OMeTAD in 1 mL of chlorobenzene.[9][10]



- Add 28-32 μL of 4-tert-butylpyridine (tBP).[9][11]
- Add 17.5 μ L of a Li-TFSI stock solution (typically 520 mg of Li-TFSI in 1 mL of acetonitrile). [9][11]

This solution is then typically spin-coated onto the perovskite layer to form the HTL.[10] The oxidation of Spiro-OMeTAD, facilitated by Li-TFSI and oxygen from the air, increases the hole concentration and conductivity of the layer, which is crucial for efficient device operation.[10]

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 To cite this document: BenchChem. [Spiro-OMeTAD chemical structure and synthesis pathway]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1591344#spiro-ometad-chemical-structure-and-synthesis-pathway]

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